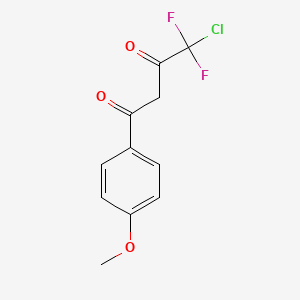

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione” is a research chemical with the CAS number 861225-50-5 . It has a molecular weight of 262.63 and a molecular formula of C11H9ClF2O3 . The IUPAC name for this compound is 4-chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione .

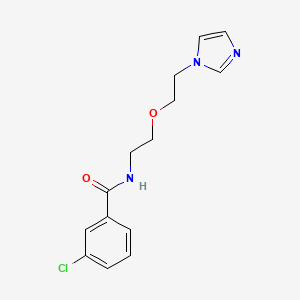

Molecular Structure Analysis

The molecular structure of this compound includes a butane-1,3-dione group, a 4-chloro-4,4-difluoro group, and a 4-methoxyphenyl group . The canonical SMILES representation is COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl .Physical And Chemical Properties Analysis

This compound has a boiling point of 335.1±37.0 ℃ at 760 mmHg and a density of 1.330±0.06 g/cm3 . It has a complexity of 299 and a topological polar surface area of 43.4 . The compound is canonicalized and has a rotatable bond count of 5 .Scientific Research Applications

Chemical Synthesis and Modification

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione and its derivatives are utilized in various chemical synthesis and modification processes. For instance, these compounds serve as precursors in the synthesis of β-diketone derivatives, which exhibit potential antimicrobial activities. These β-diketone derivatives are synthesized through reactions involving aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid under reflux conditions in ethanol (Chaudhari, 2012). Additionally, these compounds are involved in regioselective carbon–carbon bond cleavage reactions, leading to the formation of novel compounds under specific conditions (Solhnejad et al., 2013).

Photovoltaic Applications

Certain derivatives of 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione are used in the development of dye-sensitized solar cells. A series of these derivatives have been synthesized and characterized, exhibiting properties that enhance the performance of solar cells by improving light absorption and shifting the low-energy MLCT band (Islam et al., 2006).

UV-A Ultraviolet Absorption

Specific aromatic β-diketone compounds derived from 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione and its analogs have shown excellent UV-A ultraviolet absorbent properties. These compounds are particularly effective in the UV region from 320 to 400 nm, making them suitable for applications requiring UV protection (Chun-yang et al., 2006).

Photocyclization and Photoluminescent Behavior

The photocyclization behavior of certain chloro-substituted 1,3-diarylpropan-1,3-dione derivatives, closely related to 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione, has been studied, revealing distinct reaction pathways based on the nature of substituents and electron-donor groups. These findings are crucial for understanding the photochemical behavior of these compounds (Košmrlj & Šket, 2007). Furthermore, Eu(III) complexes involving fluorinated β-diketone ligands, structurally related to 4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione, exhibit photoluminescent behavior, offering potential applications in materials science (Wang et al., 2015).

properties

IUPAC Name |

4-chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXTLKGSGLZTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2401705.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2401718.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401723.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride](/img/structure/B2401726.png)